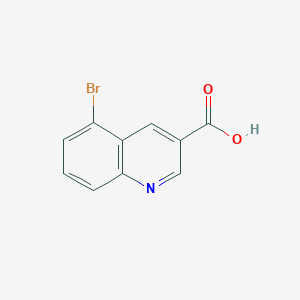

5-Bromoquinoline-3-carboxylic acid

Description

Significance of Quinoline (B57606) Core Structures in Advanced Chemical Synthesis

The quinoline framework is a versatile building block in organic synthesis. numberanalytics.com Its planar, aromatic nature allows it to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. numberanalytics.comijresm.com This reactivity enables chemists to functionalize the quinoline ring in numerous ways, tailoring it for specific synthetic goals. numberanalytics.com

Well-known synthesis methods like the Skraup and Friedländer reactions provide pathways to create substituted quinolines. ecorfan.org Modern advancements, including multicomponent reactions (MCRs), have further streamlined the synthesis of complex quinoline derivatives in a single step. rsc.org These methods are prized for their high atom economy and the ability to introduce diverse functional groups. rsc.orgnih.gov The quinoline core is a starting material for a range of complex molecules, from natural products to pharmaceuticals. numberanalytics.com

Role of Substituted Quinolines in Contemporary Chemical Biology and Material Science

Substituted quinolines are pivotal in medicinal chemistry and have been integrated into numerous drugs with a wide array of biological activities. ijresm.comresearchgate.net The quinoline scaffold is present in natural alkaloids like quinine (B1679958) and has been a template for synthetic drugs such as chloroquine (B1663885) and camptothecin. nih.govnih.gov Researchers have explored quinoline derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijresm.comnih.govnih.gov

Beyond medicine, quinoline derivatives are significant in material science. ijresm.com They have been investigated for creating conjugated polymers with potential uses in optoelectronics and photovoltaics. numberanalytics.comijresm.com Additionally, they serve as components in the development of metal-organic frameworks (MOFs) for applications like gas storage and have been used in the preparation of dyes and as corrosion inhibitors. numberanalytics.comwikipedia.org Alkyl-substituted quinolines have also been studied as potential liquid organic hydrogen carriers (LOHC) for hydrogen storage. sciencegate.app

Specific Research Interest in Haloquinoline Carboxylic Acids

Haloquinoline carboxylic acids, which are quinoline structures substituted with both a halogen atom and a carboxylic acid group, are of particular interest in chemical research. The presence of the halogen atom can influence the molecule's bioactivity and offers a site for further chemical modifications. nih.gov The carboxylic acid group also plays a crucial role in the molecule's interactions and biological activity, sometimes through chelation with metal ions. nih.gov

Derivatives of quinoline-3-carboxylic acid have been studied as potential inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov The specific placement of the halogen and carboxylic acid groups on the quinoline ring is critical, as it dictates the compound's chemical properties and biological function. For instance, the bromine atom in bromoquinoline derivatives can be replaced through various substitution reactions, allowing for the synthesis of more complex molecules.

Scope of the Academic Research Outline on 5-Bromoquinoline-3-carboxylic acid

This article provides a focused examination of this compound, a specific haloquinoline carboxylic acid. It will detail its chemical properties, methods of synthesis, and notable chemical reactions. The information presented is based on established research findings in the fields of organic and medicinal chemistry, highlighting the compound's role as a versatile synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLFBEXBABQCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromoquinoline 3 Carboxylic Acid and Its Precursors

Strategic Approaches to Quinoline (B57606) Backbone Construction Relevant to 5-Bromoquinoline-3-carboxylic acid Synthesis

The creation of the quinoline core is the foundational step in the synthesis of this compound. Various classical and modern synthetic reactions are utilized to build this bicyclic heterocyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. acs.org

Cyclization Reactions and Annulation Pathways

Several named reactions are pivotal in forming the quinoline skeleton. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of isatin's amide bond to form a keto-acid, which then reacts with a ketone or aldehyde to form an imine. wikipedia.org Subsequent cyclization and dehydration produce the quinoline ring. wikipedia.org The Pfitzinger reaction is a versatile method for producing a variety of quinoline-4-carboxylic acid derivatives. researchgate.net

Gould-Jacobs Reaction: This method is a key thermal cyclization process for creating the 4-quinolone framework. mdpi.comd-nb.info It commences with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. mdpi.comd-nb.info The resulting intermediate undergoes thermal intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu This product can then be saponified to the carboxylic acid and subsequently decarboxylated. wikipedia.org The reaction is sensitive to temperature, which must be carefully controlled to optimize the yield and minimize degradation. ablelab.eu

Friedländer Annulation: This reaction provides an efficient route to polysubstituted quinolines through the acid or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. wikipedia.orgacs.org The reaction can proceed through two primary mechanisms: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org Recent advancements have introduced milder catalysts like ceric ammonium (B1175870) nitrate (B79036) and ionic liquids to avoid harsh reaction conditions. nih.govacs.org

| Reaction | Reactants | Key Product Feature | Typical Conditions |

|---|---|---|---|

| Pfitzinger Reaction | Isatin and a carbonyl compound | Quinoline-4-carboxylic acid | Basic medium wikipedia.orgresearchgate.net |

| Gould-Jacobs Reaction | Aniline and diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester | High temperature (thermal cyclization) mdpi.comwikipedia.orgablelab.eu |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone and a compound with an α-methylene group | Polysubstituted quinolines | Acid or base catalysis wikipedia.orgacs.orgorganic-chemistry.org |

Multi-component Reaction Architectures for Quinoline Scaffolds

Multi-component reactions (MCRs) have become a powerful and efficient strategy for synthesizing complex molecules like quinolines in a single step from three or more reactants. rsc.orgrsc.org These reactions are prized for their high atom economy and ability to generate diverse molecular structures. rsc.org A notable example is a three-component reaction involving an aniline, an aldehyde, and an alkyne, catalyzed by a Lewis acid such as Ytterbium(III) triflate or Iron(III) chloride, to produce various substituted quinolines. scielo.br Another MCR approach for synthesizing 2-substituted quinolines involves the reaction of anilines, aldehydes, and activated alkenes. acs.org

Targeted Bromination and Carboxylation Protocols for Quinolines

Once the quinoline backbone is established, the next critical steps involve the specific placement of a bromine atom and a carboxylic acid group onto the ring to form this compound.

Regioselective Halogenation Techniques for Quinoline Systems

Achieving regioselectivity in the bromination of the quinoline ring is crucial. The position of bromination is influenced by the directing effects of existing substituents and the choice of brominating agent and reaction conditions. For instance, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. researchgate.net Metal-free methods using reagents like trihaloisocyanuric acids have been developed for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org Direct bromination of quinoline itself can be challenging and may require specific catalysts or conditions to achieve the desired 5-bromo isomer. researchgate.net

Introduction of Carboxylic Acid Functionality in Quinoline Rings

The introduction of a carboxylic acid group at the 3-position of the quinoline ring can be accomplished through several methods. One approach involves a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion mechanism to yield ethyl quinoline-3-carboxylates. beilstein-journals.orgnih.gov These esters can then be hydrolyzed to the corresponding carboxylic acid. Another strategy is the direct carboxylation of C(sp2)–H bonds in quinolone derivatives using carbon dioxide, which presents a highly atom- and step-economical route to quinolone-3-carboxylic acids. rsc.org A patent describes a method for synthesizing 3-aminoquinoline-5-carboxylic acid methyl ester, which involves a carbonyl insertion reaction on 3-amino-5-bromoquinoline. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact. tandfonline.comijpsjournal.com This involves the use of environmentally benign solvents like water and ethanol, as well as the development of catalyst-free or recyclable catalyst systems. researchgate.net For example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the Gould-Jacobs reaction. researchgate.net The use of p-toluenesulfonic acid as a catalyst under solvent-free conditions for the Friedländer annulation is another green approach. organic-chemistry.org Furthermore, formic acid has been explored as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com The development of nanocatalysts also offers a promising avenue for efficient and recyclable catalytic systems in quinoline synthesis. acs.org These sustainable methods aim to minimize waste, energy consumption, and the use of hazardous materials. tandfonline.comresearchgate.net

Solvent-Free and Aqueous Reaction Environments

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of quinoline derivatives, which are precursors to this compound, several solvent-free and aqueous methods have been reported.

One notable solvent-free approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The use of a catalyst such as bismuth chloride (BiCl3) has been shown to efficiently promote this reaction under thermal, solvent-free conditions, leading to the formation of polysubstituted quinolines in excellent yields. eurekaselect.comingentaconnect.com This method's applicability to a variety of ketones suggests its potential for the synthesis of precursors to this compound. researchgate.net Another green approach involves carrying out the Friedländer reaction without any catalyst, which is particularly attractive from an environmental and economic standpoint. jocpr.com

Aqueous reaction environments offer another sustainable alternative. The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound, has been successfully adapted to aqueous conditions. researchgate.net Similarly, the Friedländer synthesis of quinolines has been demonstrated to proceed efficiently in water at elevated temperatures without the need for a catalyst. organic-chemistry.org The high polarity of water can enhance reaction rates compared to traditional organic solvents. organic-chemistry.org These aqueous methods could potentially be applied to the synthesis of the quinoline core of this compound.

The Combes synthesis, which utilizes the condensation of anilines with β-diketones, and the Doebner-von Miller reaction, involving the reaction of anilines with α,β-unsaturated carbonyl compounds, are also amenable to greener modifications, including the use of water as a solvent to promote more environmentally friendly processes. iipseries.orgwikipedia.org

| Reaction | Conditions | Key Advantages | Potential Applicability for this compound Precursors |

|---|---|---|---|

| Friedländer Annulation | Solvent-free, thermal, with or without catalyst (e.g., BiCl3) | High yields, avoids hazardous solvents, catalyst can be recycled. eurekaselect.comingentaconnect.comresearchgate.net | Synthesis of the quinoline core using appropriate amino- and carbonyl-functionalized precursors. |

| Pfitzinger Reaction | Aqueous medium, often with a base catalyst. researchgate.net | Environmentally benign solvent, potential for direct synthesis of quinoline carboxylic acids. | Synthesis of a quinoline-4-carboxylic acid precursor which can be further functionalized. |

| Friedländer Synthesis | Aqueous medium, catalyst-free at elevated temperatures. organic-chemistry.org | Eliminates the need for catalysts and organic solvents, high yields. organic-chemistry.org | A green alternative for the formation of the fundamental quinoline structure. |

| Combes Synthesis | Can be adapted to greener conditions. iipseries.org | Versatile for producing 2,4-disubstituted quinolines. iipseries.org | Synthesis of specifically substituted quinoline precursors. |

| Doebner-von Miller Reaction | Can be performed in greener solvents like water. wikipedia.org | Utilizes readily available starting materials. wikipedia.org | Formation of the quinoline ring system from anilines and unsaturated carbonyls. |

Catalyst Systems for Sustainable Chemical Transformations

The choice of catalyst is pivotal in developing sustainable and efficient synthetic routes. Modern catalysis offers a diverse toolbox, including transition metal complexes and photocatalysts, to achieve transformations that are difficult or inefficient using traditional methods.

Transition Metal Catalysis:

Transition metals, particularly palladium, play a crucial role in the synthesis of quinoline carboxylic acids. Palladium-catalyzed carbonylation is a powerful technique for introducing a carboxylic acid group onto an aromatic ring. nih.govresearchgate.net This method could be applied to a bromo-substituted quinoline precursor to generate this compound. The efficiency of these reactions has been significantly improved through the development of new ligands and catalyst systems that allow for lower catalyst loadings and milder reaction conditions. nih.gov

Furthermore, transition metal catalysts are instrumental in the functionalization of the quinoline core. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl substituents onto a bromo-substituted quinoline framework. researchgate.net A review of transition-metal mediated synthesis of quinolines highlights the versatility of catalysts based on copper, rhodium, and other metals in constructing the quinoline scaffold itself through various C-H activation and coupling strategies. ias.ac.inresearchgate.net

Photocatalysis:

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. This methodology utilizes light energy to drive chemical reactions, often under mild conditions. In the context of quinoline synthesis, photocatalysis has been employed in the Povarov reaction to produce quinolines under oxidant-free conditions. ias.ac.in Recently, the photocatalytic synthesis of quinoline-linked covalent organic frameworks (COFs) has been demonstrated, showcasing the potential of this technology for constructing complex quinoline-containing structures. bohrium.com While direct photocatalytic methods for the synthesis of this compound are yet to be extensively reported, the principles of photocatalytic activation could be applied to key steps such as bromination or the formation of the quinoline ring. For example, the degradation of quinoline yellow using an Ag3PO4 photocatalyst under visible light has been studied, indicating the potential for photocatalytic modification of the quinoline structure. mdpi.com

| Catalyst Type | Reaction | Advantages | Potential Application for this compound |

|---|---|---|---|

| Palladium Complexes | Carbonylation, Suzuki-Miyaura Coupling. nih.govresearchgate.netresearchgate.net | High efficiency and selectivity for C-C and C-X bond formation. | Introduction of the carboxylic acid group and further functionalization of the quinoline ring. |

| Bismuth Chloride (BiCl3) | Friedländer Annulation. eurekaselect.com | Effective Lewis acid catalyst for solvent-free synthesis. eurekaselect.com | Catalyzing the formation of the quinoline precursor. |

| Visible-Light Photocatalysts | Povarov Reaction, Synthesis of COFs. ias.ac.inbohrium.com | Mild reaction conditions, use of light as a renewable energy source. | Potential for novel synthetic routes to the quinoline core or for late-stage functionalization. |

Industrial-Scale Synthesis Optimization Considerations for Quinoline Carboxylic Acids

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. For quinoline carboxylic acids, several classical reactions have been adapted and optimized for large-scale manufacturing.

The Doebner reaction , which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, is a prime candidate for industrial application due to its one-pot nature and the use of readily available starting materials. wikipedia.org Recent advancements have focused on developing hydrogen-transfer versions of the Doebner reaction that can be performed on a large scale. organic-chemistry.org Optimization of this reaction often involves the use of statistical methods like Design of Experiments (DoE) to systematically evaluate the effects of variables such as temperature, concentration, and catalyst loading to maximize yield and minimize impurities. galchimia.com

The Skraup synthesis , a long-standing method for producing quinolines from anilines and glycerol, has also been the subject of optimization for industrial use. wikipedia.org While the traditional reaction is known for its harsh conditions, modifications such as the use of milder oxidizing agents and improved temperature control have been developed. numberanalytics.com "Green" modifications, including the use of alternative catalysts and solvents, are being explored to make the Skraup reaction more environmentally friendly for industrial applications. numberanalytics.comijpsjournal.com

Similarly, the Combes synthesis and the Pfitzinger reaction are valuable for producing specific quinoline derivatives on a larger scale. wikipedia.orgwikipedia.org Optimization of these processes often focuses on improving reaction kinetics, simplifying work-up procedures, and enabling catalyst recycling. researchgate.net For instance, the development of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for many of these classic quinoline syntheses.

Key considerations for the industrial-scale synthesis of quinoline carboxylic acids include:

Raw Material Cost and Availability: Sourcing inexpensive and readily available starting materials is crucial for economic viability.

Process Safety: Managing exothermic reactions and hazardous reagents is a primary concern.

Waste Minimization: Implementing green chemistry principles to reduce waste generation and environmental impact.

Product Purification: Developing efficient and scalable purification methods to achieve the desired product quality.

Regulatory Compliance: Adhering to regulatory guidelines for pharmaceutical and chemical manufacturing.

By applying modern optimization techniques and embracing sustainable practices, the industrial production of quinoline carboxylic acids, including precursors to this compound, can be made more efficient and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 5 Bromoquinoline 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the quinoline (B57606) ring is a primary site for functionalization, enabling the introduction of various substituents through well-established and novel synthetic methods.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides represents a fundamental strategy for modifying the properties of 5-Bromoquinoline-3-carboxylic acid.

Esterification: The Fischer-Speier esterification is a common method for converting carboxylic acids to esters. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in large excess, which also serves as the solvent. masterorganicchemistry.comchemguide.co.uk Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and all steps are reversible. libretexts.orgmasterorganicchemistry.com For more complex or sensitive substrates, alternative methods may be employed. For instance, in cases where Fischer-Speier conditions give low yields, the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, can produce the corresponding methyl ester. nih.gov

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a crucial transformation in medicinal chemistry. iajpr.com Direct amidation can be challenging and often requires activation of the carboxylic acid. Various reagents have been developed to facilitate this coupling. For example, phosphonitrilic chloride trimer (PNT) has been used as an efficient activating agent for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. iajpr.com Another approach involves the use of heterogeneous catalysts like niobium(V) oxide (Nb₂O₅), which acts as a reusable, water-tolerant Lewis acid catalyst to promote the direct condensation of carboxylic acids and amines. researchgate.net More specialized methods, such as coupling via in-situ generated selenocarboxylates, provide a chemoselective route to amides, which is particularly useful when an amide bond needs to be formed without involving a direct amine intermediate. researchwithrutgers.com

Table 1: Esterification and Amidation of Quinoline-3-Carboxylic Acid Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl Ester | libretexts.orgmasterorganicchemistry.comchemguide.co.uk |

| Esterification | 1. Cesium Carbonate; 2. Iodomethane, DMF | Methyl Ester | nih.gov |

| Amidation | Amine, Phosphonitrilic Chloride (PNT), N-Methylmorpholine, Dichloromethane | Amide | iajpr.com |

| Amidation | Amine, Niobium(V) Oxide (Nb₂O₅) catalyst, Heat | Amide | researchgate.net |

| Amidation | 1. Activating Agent, LiAlHSeH; 2. Azide | Amide | researchwithrutgers.com |

Decarboxylative Functionalization Pathways

Decarboxylation, the removal of the carboxyl group, and subsequent functionalization offer a powerful strategy to introduce new substituents at the C-3 position. These transformations often proceed via radical intermediates. sioc.ac.cn

Visible-light photoredox catalysis has emerged as a key technology for decarboxylative functionalizations under mild conditions. sioc.ac.cnrsc.org In these processes, a photocatalyst, upon absorbing light, can initiate a single electron transfer (SET) event. rsc.org The carboxylic acid or a derivative can be oxidized to generate a carboxyl radical, which readily loses CO₂ to form a quinolyl radical. This radical can then be trapped by various coupling partners to form new C-C or C-heteroatom bonds. sioc.ac.cnresearchgate.net

Another approach is the copper-catalyzed decarboxylation, a reaction historically associated with quinoline carboxylic acids. acs.org This method can be used to effect decarboxylative elimination and other transformations. While classic conditions often require high temperatures, modern advancements have expanded the scope and mildness of these reactions. acs.org

Table 2: Decarboxylative Functionalization Strategies

| Method | Key Reagents/Conditions | Intermediate | Result | Reference(s) |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Visible Light, Radical Trap | Quinolyl Radical | C-C or C-Heteroatom bond formation | sioc.ac.cnrsc.orgresearchgate.net |

| Copper-Catalyzed Decarboxylation | Copper salt (e.g., CuI), Quinoline (as solvent/ligand), Heat | Organocopper species (proposed) | Decarboxylated Quinoline | acs.orgacs.org |

| Barton Decarboxylation | N-hydroxyphthalimide esters, Reductant | Quinolyl Radical | Reduction or Functionalization | sioc.ac.cnnih.gov |

Transformations Involving the Bromine Substituent on the Quinoline Ring

The bromine atom at the C-5 position is an excellent handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Stille coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgrsc.org The reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. rsc.orgnih.gov The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org This method has been used to couple phenylboronic acids with bromo-quinoline carboxylic acid derivatives. tandfonline.com

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. youtube.comlibretexts.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds. libretexts.orgorganic-chemistry.org

Table 3: Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | General Outcome | Reference(s) |

| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid or Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, CataXCium A Pd G3), Base (e.g., K₂CO₃, Na₂CO₃) | 5-Aryl/Alkenyl-quinoline-3-carboxylic acid | youtube.comnih.govtandfonline.com |

| Stille Coupling | Aryl/Alkenyl Stannane (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/Alkenyl-quinoline-3-carboxylic acid | organic-chemistry.orgwikipedia.orgyoutube.com |

Nucleophilic Aromatic Substitution Reactions

While less common for simple aryl bromides without activation, Nucleophilic Aromatic Substitution (SNAr) can occur on the bromoquinoline system. In an SNAr reaction, a nucleophile replaces the leaving group (bromide) on the aromatic ring. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring typically needs to be electron-poor, a condition often met by the presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com The quinoline nitrogen itself acts as an electron-withdrawing group, which can facilitate substitution. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The attack of the nucleophile forms a tetrahedral intermediate, and subsequent loss of the bromide ion restores the aromaticity. libretexts.org

Table 4: Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Conditions | Product | Mechanism | Reference(s) |

| Phenols | Base (e.g., K₂CO₃), High Temperature | 5-Aryloxy-quinoline-3-carboxylic acid | Addition-Elimination (Meisenheimer complex) | nih.gov |

| Amines (R₂NH) | Strong Base, Heat | 5-Amino-quinoline-3-carboxylic acid | Addition-Elimination (Meisenheimer complex) | libretexts.org |

| Alkoxides (RO⁻) | Heat | 5-Alkoxy-quinoline-3-carboxylic acid | Addition-Elimination (Meisenheimer complex) | masterorganicchemistry.comorganicchemistrytutor.com |

Modifications of the Quinoline Heterocycle and Benzo Ring Systems

Beyond the functional groups at positions 3 and 5, the quinoline core itself can be subjected to chemical modification. The nitrogen atom of the quinoline ring can undergo N-alkylation reactions, for example, by treatment with reagents like propargyl bromide, to yield quinolinium salts. researchgate.net Such modifications can significantly alter the electronic properties and biological activity of the molecule.

Furthermore, reactions can be performed on the benzo portion of the quinoline system. For instance, electrophilic substitution reactions are possible, although the regioselectivity is governed by the existing substituents. The bromine at C-5 and the carboxylic acid at C-3, both being deactivating, along with the deactivating nature of the pyridine (B92270) ring portion, would direct incoming electrophiles to specific positions on the benzo ring. Additionally, synthetic strategies can be designed to build the substituted quinoline ring system from functionalized precursors, such as substituted anilines or isatins, allowing for the introduction of a wide range of substituents on the benzo ring prior to the formation of the heterocycle. nih.govtandfonline.comresearchgate.net

Ring Expansion and Contraction Reactions of Quinoline Derivatives

Skeletal editing of heterocyclic compounds through ring expansion and contraction reactions offers powerful pathways to generate novel scaffolds that are otherwise difficult to access. For quinoline derivatives, these transformations typically involve the formation of reactive intermediates that undergo subsequent rearrangement.

Ring Expansion:

A notable strategy for constructing the quinoline-3-carboxylate skeleton involves the ring expansion of indole (B1671886) precursors. One such method is the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. This reaction proceeds via an initial cyclopropanation of the indole's C2-C3 double bond, forming a labile indoline (B122111) halocyclopropyl ester intermediate. This intermediate then undergoes a ring-opening rearrangement and elimination to yield the expanded quinoline ring system. The efficiency of this transformation can be influenced by substituents on the indole ring; for instance, electron-donating groups tend to give excellent yields, while electron-withdrawing groups can diminish the reaction's efficiency. A 5-bromoindole (B119039) substrate has been shown to be effective in this reaction, producing the corresponding 6-bromoquinoline-3-carboxylate in good yield.

Another approach involves the copper-catalyzed ring expansion of activated quinolines (e.g., N-acyl quinolinium salts) with diazocarbonyl compounds. This transformation proceeds via a C-C bond insertion, effectively expanding the six-membered pyridine ring into a seven-membered azepine ring, yielding novel benzo[b]azepine derivatives.

Table 1: Ring Expansion of Indoles to Quinoline-3-carboxylates This interactive table summarizes a key method for synthesizing the quinoline-3-carboxylate core via ring expansion.

| Precursor | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl 6-bromoquinoline-3-carboxylate | 83% | |

| 5-Methoxyindole | Ethyl iodoacetate | Rh₂(OAc)₄ | Ethyl 6-methoxyquinoline-3-carboxylate | 98% |

Ring Contraction:

Ring contraction of the quinoline nucleus is less common but can be achieved through strategic manipulations, often involving the corresponding quinoline N-oxide. Photochemical irradiation of quinoline N-oxides can induce a ring enlargement to a benz[d]-1,3-oxazepine. This seven-membered ring intermediate can then undergo a subsequent thermal or photochemical ring contraction to afford indole derivatives. For example, this method has been successfully applied to synthesize 4-substituted indoles from 5-substituted quinoline 1-oxides. This sequence represents a "scaffold hopping" strategy, transforming the quinoline core into a different, valuable heterocyclic system.

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized substrates, thus improving atom and step economy. For quinolines, the key challenge lies in controlling the regioselectivity of the reaction, as there are multiple C-H bonds with varying reactivity. The electronic nature of the quinoline ring, with its electron-deficient pyridine part and electron-rich benzene (B151609) part, along with the influence of substituents, dictates the site of functionalization.

A prevalent strategy to control regioselectivity involves the use of the corresponding quinoline N-oxide. The N-oxide group modulates the electronic properties of the ring and can act as a directing group, primarily facilitating functionalization at the C2 and C8 positions.

C2-Position Functionalization:

The C2 position of quinoline N-oxides is particularly susceptible to functionalization due to the electronic influence of the N-oxide moiety. A variety of transition-metal-catalyzed reactions have been developed for this purpose. For instance, palladium-catalyzed oxidative cross-coupling reactions enable the introduction of aryl and heteroaryl groups at the C2 position. Copper-catalyzed reactions have also been employed for C2-carbamoylation and C2-sulfoximination of quinoline N-oxides.

C8-Position Functionalization:

The C8-position can be selectively functionalized, often through a chelation-assisted mechanism where the N-oxide group coordinates to a metal catalyst, directing the C-H activation to the peri-position. Cobalt(III) and Rhodium(III) catalysts have been effectively used for C8-olefination, -amidation, and -arylation of quinoline N-oxides. Computational studies on Pd(II)-catalyzed reactions have shown that while Pd(OAc)₂ tends to favor C2 activation, PdCl₂ can preferentially catalyze C8 activation.

C3/C4-Position Functionalization:

Functionalization at the C3 and C4 positions is more challenging and often relies on the inherent electronic properties of the substrate rather than a directing-group effect. For quinolines lacking strong directing groups, palladium-catalyzed C-H arylation can be directed to the C3 or C4 position based on the existing substitution pattern. Research has shown that 3- and 5-substituted quinolines, such as the 5-bromo derivative, can undergo regioselective C4-arylation. This selectivity is governed by a combination of steric and electronic factors, where

Structure Activity Relationship Sar and Medicinal Chemistry Applications of 5 Bromoquinoline 3 Carboxylic Acid Derivatives

5-Bromoquinoline-3-carboxylic acid as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. nih.gov The quinoline (B57606) core, and by extension this compound, fits this description. nih.govnih.govnih.gov Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating interactions with various enzymes and receptors.

The 4-quinolone-3-carboxylic acid motif, a close structural relative, is a well-established framework in medicinal chemistry, notably for antibacterial agents. nih.gov This has spurred further investigation into related quinoline structures. The this compound scaffold, in particular, is utilized as a foundational structure for creating new compounds with potential applications in treating cancer and bacterial infections.

Impact of Substituent Position and Nature on Biological Activity Profiles

The biological activity of quinoline derivatives is highly dependent on the type and placement of substituents on the quinoline ring. nih.govmdpi.com Even minor structural modifications can lead to significant changes in potency and selectivity.

Role of Bromine Atom in Bioactivity Modulation

The presence of a bromine atom at the C-5 position of the quinoline ring plays a crucial role in modulating the biological activity of these derivatives. nih.gov Halogen atoms, like bromine, can influence a molecule's physicochemical properties, such as lipophilicity, which can in turn affect its ability to cross cell membranes and interact with biological targets. researchgate.net

Studies on various bromoquinolines have highlighted the importance of the bromine substituent for their bioactivity. For instance, the introduction of bromine into certain flavonoid structures has been shown to enhance their antidiabetic and anti-glycation properties due to the electronic effects and increased hydrophobicity imparted by the bromine atoms. researchgate.net In the context of anticancer activity, bromine-containing compounds have demonstrated potent cytotoxic effects against cancer cells. researchgate.net For example, research on highly brominated quinolines revealed that bromination at the C-5 and C-7 positions significantly enhanced inhibitory activity against several cancer cell lines. nih.gov This underscores the critical role of the position of the bromine atom in determining the antiproliferative effects of these compounds. nih.gov

Influence of Carboxylic Acid Group in Receptor Interactions and Pharmacodynamics

The carboxylic acid group at the C-3 position is another key determinant of the biological activity of these quinoline derivatives. nih.gov This functional group is polar and can participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. drugdesign.orgwikipedia.org At physiological pH, the carboxylic acid group can ionize, which enhances water solubility. researchgate.net

The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor is critical for its interaction with biological targets. drugdesign.orgresearchgate.netbritannica.com Replacing the carboxylic acid with other functional groups, such as an ester, often leads to a significant decrease or complete loss of biological activity, indicating the essential role of the carboxylic acid in binding to the receptor. drugdesign.org In the context of anticancer agents, the acidity of the carboxylic acid can be exploited to enhance selectivity for cancer cells, which often have a more acidic microenvironment. nih.gov This can lead to increased drug absorption in cancer tissues while minimizing effects on non-cancerous cells. nih.gov

Design and Synthesis of this compound Derivatives for Targeted Therapies

The versatility of the this compound scaffold has been leveraged in the design and synthesis of derivatives with specific therapeutic aims, primarily in the fields of oncology and infectious diseases.

Antiproliferative and Anticancer Agent Development

A significant area of research has focused on developing this compound derivatives as anticancer agents. nih.govresearchgate.net The general strategy involves modifying the core scaffold to enhance its cytotoxic effects against cancer cells while minimizing toxicity to normal cells. nih.gov

Numerous studies have demonstrated the antiproliferative potential of quinoline derivatives. For example, certain quinoline-based dihydrazone derivatives have shown potent activity against various cancer cell lines, with some compounds exhibiting greater efficacy than the clinically used anticancer drug 5-fluorouracil. rsc.org The mechanism of action for many of these compounds involves inducing apoptosis (programmed cell death) in cancer cells. rsc.org

Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has shown that these compounds can exhibit selective cytotoxicity towards cancer cells. nih.gov The selectivity is attributed to the pKa value of the compounds, which influences their ionization state and subsequent absorption in the acidic tumor microenvironment. nih.gov In silico studies have also suggested that some quinoline-3-carboxylic acid derivatives may exert their anticancer effects by binding to the minor groove of DNA. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3b | MCF-7 | 7.016 | rsc.org |

| 3c | MCF-7 | 7.05 | rsc.org |

| 6,8-dibromochrysin (F1a) | BSA-glycation | 50.90 ± 0.98 | researchgate.net |

| 8-Bromobaicalein (F4a) | α-glucosidase | 0.52 ± 0.05 | researchgate.net |

| 6,8-dibromoluteolin (F3a) | α-amylase | 0.99 ± 0.12 | researchgate.net |

| Compound 7 | C6, HeLa, HT29 | Significant Inhibition | nih.gov |

| Compound 11 | C6, HeLa, HT29 | Significant Inhibition | nih.gov |

| cis-4m | MDA-MB-231 | High | mdpi.com |

| trans-4k | A549 | 11.7 | mdpi.com |

| cis-4m | H1299 | 25.4 | mdpi.com |

| cis-4m | HT-29 | 19.6 | mdpi.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Agent Development

The quinoline scaffold has a long history in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. nih.govnih.gov Building on this legacy, researchers have explored this compound and its derivatives for their potential as novel antimicrobial agents. nih.govnih.govajchem-a.com

The general approach involves synthesizing new derivatives and evaluating their activity against a range of bacterial and fungal strains. nih.govajchem-a.comresearchgate.net Studies have shown that certain novel quinoline-3-carboxylic acids and their pyrimidoquinoline derivatives possess potential antimicrobial activity. nih.gov For instance, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and screened, with some compounds showing in vitro activity against Gram-negative microorganisms and Staphylococcus aureus comparable to their N-ethyl counterparts. nih.gov

The introduction of different substituents on the quinoline ring can significantly impact the antimicrobial spectrum and potency. nih.govmdpi.com For example, the synthesis of novel Mannich bases, Schiff bases, and heterocyclic compounds starting from quinoline-2-carboxylic acid has yielded derivatives with significant antimicrobial properties, with some showing high activity against Gram-positive bacteria. ajchem-a.com

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid (22) | Gram-negative bacteria, Staphylococcus aureus | Comparable to N-ethyl derivatives | nih.gov |

| 1,2,6,9-tetrahydro-6-methoxy-9-oxofuro[3,2-f]quinoline-8-carboxylic acid (30) | Gram-negative bacteria, Staphylococcus aureus | Comparable to N-ethyl derivatives | nih.gov |

| 2,3,6,9-tetrahydro-6-methoxy-3-methyl -2,9-dioxothiazolo [5,4-f]quinoline-8-carboxylic acid (34) | Gram-negative bacteria, Staphylococcus aureus | Comparable to N-ethyl derivatives | nih.gov |

| Compound E11 | S. aureus (Gram-positive) | High | ajchem-a.com |

| Compound E17 | S. aureus (Gram-positive) | High | ajchem-a.com |

| Compounds III, IV, VI | Gram-positive cocci | MIC 50 to 200 μg/mL | mdpi.com |

| Compounds VI, III | Candida albicans, C. parapsilosis | MIC – 100 μg/mL | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Enzyme and Receptor Inhibition Studies (e.g., CK2, DHODH, CB2)

The therapeutic potential of this compound derivatives is significantly highlighted by their activity as inhibitors of various enzymes and receptors critical in disease pathways. Research into this chemical class has revealed a pattern of selective and potent inhibition against targets such as protein kinase CK2, dihydroorotate (B8406146) dehydrogenase (DHODH), and cannabinoid receptor 2 (CB2).

Protein Kinase CK2 Inhibition:

Derivatives of 3-quinoline carboxylic acid have been systematically investigated as inhibitors of protein kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis. nih.govtandfonline.com A study synthesizing forty-three new compounds of this class identified twenty-two that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov The most potent inhibitors emerged from the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid series. nih.govtandfonline.com Modifications to the 3-quinoline carboxylic acid moiety proved crucial for achieving submicromolar inhibitory activity. tandfonline.com For instance, the introduction of an amino group at the second position of the 3-carboxyquinoline scaffold, in place of a carbonyl group, led to a significant enhancement in CK2 inhibition. tandfonline.com

| Compound Series | Number of Active Compounds | IC50 Range (μM) |

|---|---|---|

| 3-Quinoline Carboxylic Acid Derivatives | 22 | 0.65 - 18.2 |

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a target for anticancer therapies. nih.gov While direct inhibition studies on this compound are not extensively detailed in the provided context, the broader class of quinoline carboxylic acids has been explored as DHODH inhibitors. For example, caffeic acid phenethyl ester (CAPE) has been identified as an inhibitor of human DHODH (HsDHODH) with an IC50 of 120.7 ± 6.8 µM, acting at the ubiquinone-binding site. nih.gov This highlights the potential of related structures to target this enzyme.

Cannabinoid Receptor 2 (CB2) Agonism:

The CB2 receptor is a promising therapeutic target, and research has extended to quinoline derivatives for its modulation. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and evaluated for their affinity to both human CB1 and CB2 receptors. ucl.ac.be These compounds demonstrated selectivity for the CB2 receptor, and in [35S]-GTPγS binding assays, they functioned as CB2 receptor agonists. ucl.ac.be This indicates that the quinoline-3-carboxamide (B1254982) scaffold, a close relative of the carboxylic acid, is a viable starting point for developing selective CB2 receptor modulators.

Mechanism of Action Investigations of this compound Analogs

Understanding the mechanism of action of this compound analogs is essential for their development as therapeutic agents. Investigations have focused on identifying their molecular targets and elucidating their binding interactions at the molecular level.

Molecular Target Identification and Validation

The anticancer activity of quinoline-3-carboxylic acid derivatives has been linked to their interaction with fundamental cellular components. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have pointed to DNA as a primary molecular target. nih.gov This was further supported by in-vitro fluorescence microscopy, which visualized the interaction between the quinoline derivatives and cellular DNA. nih.gov

In a related context, new series of 2-aryl-4,6-disubstituted quinolines have been investigated as potential antitumor agents, with molecular modeling studies suggesting that they may exert their effects through the inhibition of VEGFR tyrosine kinase. researchgate.net Furthermore, research into novel 5-bromoindole-2-carboxylic acid derivatives, which share structural motifs with the quinoline series, has identified the EGFR tyrosine kinase domain as a key target. nih.gov Inhibition of this domain was shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov

The validation of these molecular targets is a critical step. For instance, the antiproliferative effects of DHODH inhibitors can be rescued by uridine (B1682114) supplementation, confirming that the primary mechanism of action is through the inhibition of this enzyme in the pyrimidine synthesis pathway. nih.gov Similarly, the cytotoxic effects of EGFR inhibitors have been directly linked to the inhibition of EGFR tyrosine kinase activity, leading to the induction of apoptosis. nih.gov

| Compound Class | Identified Molecular Target | Validation Method |

|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | DNA | In-silico modeling and in-vitro fluorescence microscopy |

| 2-aryl-4,6-disubstituted quinolines | VEGFR tyrosine kinase | Molecular modeling |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR tyrosine kinase | In-vitro kinase assays, cell cycle analysis, apoptosis assays |

| DHODH inhibitors | DHODH | Uridine rescue experiments |

Binding Modes and Allosteric Modulation Studies

Detailed studies of the binding modes of quinoline-3-carboxylic acid analogs to their molecular targets have provided valuable insights for structure-activity relationships. For derivatives that target DNA, in-silico modeling has shown that they bind to the A/T minor groove region of the B-DNA duplex through significant hydrogen bonding interactions. nih.gov The substitution at the 2-position of the quinoline ring, particularly a carbonyl group, acts as a hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) base pairs. nih.gov

In the case of protein kinase CK2 inhibition, molecular docking studies have revealed that the quinoline heterocycle of the inhibitors settles into the active site, forming strong hydrophobic interactions with key amino acid residues such as Val53, Val66, Ile95, and Ile174. tandfonline.com The carboxylic acid group of the ligand is crucial for forming a hydrogen bond with Val116, while an amino group at the 2-position can form a hydrogen bond with Glu114. tandfonline.com

For the CB2 receptor agonists based on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold, molecular modeling has demonstrated that their interaction with the receptor is a combination of hydrogen bonding and aromatic/hydrophobic interactions. ucl.ac.be

While the concept of allosteric modulation, where a ligand binds to a site distinct from the primary active site to modulate receptor function, is a well-established principle in pharmacology, specific studies detailing the allosteric modulation by this compound analogs are not extensively covered in the provided search results. However, the diverse inhibitory and agonistic activities of this class of compounds suggest that allosteric mechanisms could be at play and warrant further investigation.

Computational and Theoretical Studies on 5 Bromoquinoline 3 Carboxylic Acid

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical calculations and molecular mechanics are foundational computational techniques used to explore the intrinsic properties of a molecule. While specific published studies focusing exclusively on 5-bromoquinoline-3-carboxylic acid are limited, the principles derived from studies on related carboxylic acids and quinoline (B57606) systems allow for robust theoretical predictions.

The structure of this compound is not static; it exists as an ensemble of conformations and potentially as different tautomers.

Conformational Analysis: The primary source of conformational flexibility is the rotation around the C3-C(O)OH single bond, which determines the orientation of the carboxylic acid group relative to the quinoline ring. Like other carboxylic acids, two principal planar conformations are considered: syn and anti. Computational studies on simple carboxylic acids show that the syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is typically lower in energy due to intramolecular hydrogen bonding. However, in the condensed phase, explicit solvent interactions can stabilize the anti conformation. For this compound, the bulky bromine atom at the 5-position can introduce steric hindrance that may influence the rotational barrier and the relative stability of non-planar conformations.

Tautomerism: Tautomerism involves the migration of a proton. For this molecule, the most relevant is the potential for keto-enol tautomerism, although the aromatic stability of the quinoline ring makes the enol form (the standard representation) overwhelmingly dominant. Another consideration is the prototropic tautomerism involving the quinoline nitrogen, where the carboxylic acid proton could potentially transfer to the ring nitrogen to form a zwitterion. Density Functional Theory (DFT) calculations are ideally suited to determine the relative energies of these different tautomers, which is crucial for understanding the molecule's behavior in different chemical environments.

Table 1: Predicted Conformational and Tautomeric Equilibria of this compound

| Feature | Dominant Form | Minor Form(s) | Computational Method for Study | Notes |

| Carboxyl Conformation | syn (in gas phase) | anti | DFT, Molecular Dynamics (MD) | The anti form may be stabilized in polar protic solvents through intermolecular hydrogen bonding. |

| Prototropic Tautomerism | Carboxylic Acid | Zwitterion (proton on quinoline N) | DFT with solvent models | The zwitterionic form is expected to be a minor contributor, but its population can increase in highly polar environments. |

The electronic landscape of this compound dictates its reactivity. DFT is the workhorse method for calculating electronic properties. The analysis of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges reveals sites susceptible to nucleophilic or electrophilic attack.

The quinoline ring itself is an electron-deficient aromatic system. This is compounded by two electron-withdrawing groups (EWGs):

Carboxylic acid (-COOH) at C3: A meta-directing deactivator that strongly withdraws electron density through both inductive and resonance effects.

Bromine (-Br) at C5: An ortho-, para-directing deactivator that withdraws electron density inductively but can donate weakly through resonance.

Computational models can precisely quantify these effects, predicting that the positions ortho and para to the nitrogen (C2, C4) are the most electron-poor and thus primary sites for nucleophilic attack. Conversely, electrophilic substitution would be disfavored but would likely occur at positions on the benzene (B151609) ring not strongly deactivated by the carboxylic acid. The bromine atom itself is a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and its reactivity is enhanced by the electron-withdrawing nature of the scaffold.

Table 2: Predicted Electronic Properties and Reactivity of this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability. |

| Electrostatic Potential | Negative potential on N and O atoms; Positive potential on carboxyl H and C2/C4 | N and O atoms are sites for electrophilic attack/coordination. C2/C4 are sites for nucleophilic attack. |

| C5-Br Bond | Polarized and activated | Prone to oxidative addition in Pd(0)-catalyzed cross-coupling reactions. |

| Acidity (pKa) | Lower pKa than benzoic acid | The electron-withdrawing quinoline ring and bromine atom stabilize the carboxylate anion, increasing acidity. |

Molecular Docking and Ligand-Protein Interaction Profiling

While specific molecular docking studies featuring this compound are not prominent in the literature, the quinoline scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives are frequently docked into the active sites of various protein targets. nih.gov Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The process involves preparing the 3D structures of the ligand (this compound) and the protein target. A search algorithm then systematically explores possible binding poses within a defined active site, scoring each pose based on a function that estimates binding affinity. youtube.com

Based on the activities of related quinoline-3-carboxylic acids, this molecule could be docked against several protein families. ambeed.com Key predicted interactions would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from -OH) and acceptor (from C=O), likely forming critical interactions with polar residues (e.g., Lys, Arg, Ser) in a protein's active site.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting favorably with electron-rich atoms like backbone carbonyl oxygens.

π-π Stacking: The planar quinoline ring can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Table 3: Potential Protein Targets for this compound Based on Scaffold Similarity

| Protein Family | Example Target | Rationale for Interaction |

| Bacterial Topoisomerases | DNA Gyrase B | The quinolone scaffold is classic for this target; the carboxylic acid can interact with key residues and magnesium ions in the active site. ambeed.com |

| Protein Kinases | EGFR, ALK5 | The quinoline core can act as a hinge-binding scaffold, mimicking the adenine (B156593) region of ATP. |

| Viral Enzymes | HCV NS5B Polymerase | The planar heterocyclic system can fit into allosteric or active sites. |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of a protein's active site (structure-based). nih.govbiointerfaceresearch.com

For this compound, a hypothetical pharmacophore model would include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the hydroxyl proton).

A negative ionizable feature (the carboxylate group at physiological pH).

An aromatic ring feature.

A halogen bond donor feature (the bromine atom).

Once developed, this 3D electronic and steric map serves as a powerful filter for virtual screening. ambeed.comnih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophore query. Hits from this screening can then be subjected to more computationally intensive methods like molecular docking to prioritize them for experimental testing, accelerating the discovery of new bioactive compounds. nih.gov

Table 4: Hypothetical Pharmacophore Model Features for this compound

| Pharmacophoric Feature | Molecular Moiety | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Carboxyl Oxygen, Quinoline Nitrogen | Forms H-bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | Carboxyl Hydrogen | Forms H-bonds with acceptor groups on the receptor. |

| Aromatic Ring (AR) | Quinoline Ring System | Engages in π-π stacking or hydrophobic interactions. |

| Negative Ionizable (NI) | Carboxylic Acid | Forms ionic interactions (salt bridges) with positively charged residues. |

| Halogen Bond Donor (HBD) | Bromine Atom | Interacts with nucleophilic pockets (e.g., backbone carbonyls). |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. DFT calculations can map the potential energy surface of a reaction, helping to understand selectivity and kinetics.

For this compound, computational studies could illuminate several key transformations:

Synthesis: The regioselectivity of the bromination of quinoline-3-carboxylic acid could be modeled to understand why the bromine adds to the 5-position. Calculations would likely show that the transition state leading to the 5-bromo product is lower in energy compared to other positions due to the directing effects of the existing substituents.

Derivatization (e.g., Suzuki Coupling): The catalytic cycle of a Suzuki-Miyaura coupling at the C5-Br position can be modeled in detail. This includes calculating the energies of the oxidative addition of the Pd(0) catalyst to the C-Br bond, the transmetalation with the boronic acid, and the final reductive elimination step. Such studies can help in optimizing reaction conditions and selecting appropriate ligands for the palladium catalyst.

Metabolic Reactions: If used as a drug candidate, its metabolism by cytochrome P450 enzymes could be predicted. Computational models can dock the molecule into a P450 active site and calculate the activation energies for oxidation at different positions on the molecule, predicting the most likely metabolites.

Table 5: Computational Approaches to Elucidating Relevant Reaction Mechanisms

| Reaction Type | Computational Method | Key Insights Gained |

| Electrophilic Bromination | DFT | Transition state energies, regioselectivity, role of catalyst. |

| Suzuki-Miyaura Coupling | DFT | Energy profile of the catalytic cycle, ligand effects, stability of intermediates. |

| Enzymatic Reduction | QM/MM, MD | Substrate binding mode, role of active site residues, hydride transfer mechanism. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-Bromoquinoline-3-carboxylic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 12-13 ppm. pressbooks.pub The protons on the quinoline (B57606) ring system would produce signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific splitting patterns and coupling constants of these aromatic protons are crucial for confirming the substitution pattern and verifying the positions of the bromine atom and the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the carboxylic acid group (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 185 δ. pressbooks.pub The carbons of the quinoline ring, including the carbon bonded to the bromine atom, would appear in the 120-150 ppm range.

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range |

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 ppm (broad singlet) pressbooks.pub |

| ¹H | Quinoline Ring (Ar-H) | 7.0 - 9.0 ppm (multiplets) |

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 ppm pressbooks.pub |

| ¹³C | Quinoline Ring (Ar-C) | 120 - 150 ppm |

Mass Spectrometry Techniques (HRMS, LC-MS) for Molecular Composition and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the molecular formula.

For this compound (C₁₀H₆BrNO₂), HRMS would be used to verify its exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M and M+2). When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the target compound from any impurities prior to mass analysis, simultaneously providing data on both purity and molecular identity. ub.edunih.gov

| Technique | Information Obtained | Expected Value for C₁₀H₆BrNO₂ |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | m/z 251.9604 (for ⁷⁹Br) and 253.9583 (for ⁸¹Br) |

| MS | Isotopic Pattern | Characteristic M and M+2 peaks in ~1:1 ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. libretexts.org

A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is indicative of the O–H bond stretching vibration within a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Additionally, a strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected between 1690 and 1760 cm⁻¹. orgchemboulder.com Its position can be influenced by conjugation with the quinoline ring system. libretexts.org The C–O stretching vibration of the carboxylic acid typically appears in the 1210–1320 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) |

| O–H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) libretexts.orgorgchemboulder.com |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 (strong, sharp) orgchemboulder.com |

| C–O Stretch | Carboxylic Acid | 1210 - 1320 orgchemboulder.com |

| O–H Bend | Carboxylic Acid | 910 - 950 (broad) and 1395 - 1440 orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the substitution pattern on the quinoline ring. Furthermore, it would reveal detailed information about intermolecular interactions in the solid state, such as the hydrogen-bonding networks formed between the carboxylic acid groups of adjacent molecules. princeton.edu

Chromatographic Methods for Purity and Separation (HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction by-products or starting materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like carboxylic acids. bldpharm.com In a typical reverse-phase HPLC method, the compound is passed through a column (e.g., C18) with a mobile phase, often a mixture of water and an organic solvent like acetonitrile, usually with a small amount of acid (like formic acid) to ensure the carboxylic acid remains protonated. The purity is determined by the relative area of the product peak in the resulting chromatogram.

Gas Chromatography (GC) is generally less suitable for a high-boiling point, polar compound like this compound unless it is first converted into a more volatile derivative.

Future Directions and Emerging Research Avenues for 5 Bromoquinoline 3 Carboxylic Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods, which often required harsh conditions and resulted in low yields. nih.govnih.gov Future research on 5-Bromoquinoline-3-carboxylic acid will undoubtedly focus on developing more efficient, selective, and scalable synthetic routes.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been the bedrock of quinoline chemistry but are often plagued by drawbacks like the use of hazardous reagents and high temperatures. nih.govnih.gov Modern synthetic organic chemistry offers a plethora of advanced tools to overcome these challenges. The focus is shifting towards metal-catalyzed cross-coupling and annulation reactions, which provide milder and more controlled pathways to functionalized quinolines. mdpi.com For instance, catalysts based on rhodium, ruthenium, copper, and iron have been successfully employed in the synthesis of various quinoline derivatives through C-H bond activation and annulation strategies. mdpi.com A key area of future work will be the adaptation of these catalytic systems for the specific, regioselective synthesis of this compound, potentially starting from simpler, readily available anilines and carbonyl compounds. researchgate.netorganic-chemistry.org

One-pot and tandem reactions represent another promising frontier, as they enhance atom and step economy, reducing waste and purification efforts. rsc.org A recent methodology for the rapid synthesis of 3-carboxylquinolines using an acid-catalyzed domino reaction of 4-chloro-3-formylcoumarin with anilines highlights the potential for innovative and efficient synthetic designs. scispace.com Applying such strategies to appropriately substituted anilines could provide a direct and high-yielding route to this compound and its analogs.

| Synthetic Approach | Description | Potential Advantages for this compound | References |

| Metal-Catalyzed Annulation | Use of transition metals (e.g., Rh, Ru, Cu, Fe) to catalyze the formation of the quinoline ring from anilines and other precursors via C-H activation. | Milder reaction conditions, higher regioselectivity, broader functional group tolerance. | mdpi.com |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, lower cost. | rsc.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields. | nih.govrsc.orgnih.gov |

| Domino Reactions | A sequence of intramolecular reactions triggered by a single event. | Rapid construction of complex molecular architectures from simple starting materials. | scispace.com |

Exploration of this compound in New Therapeutic Areas

The quinoline-3-carboxylic acid motif is a well-established pharmacophore found in various therapeutic agents. nih.govnih.gov While its derivatives have been explored for antibacterial and anticancer activities, the future holds potential for expanding the therapeutic applications of this compound into new domains. nih.govnih.gov The presence and position of the bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or novel mechanisms of action. nih.gov

Emerging research areas for quinoline derivatives that could be relevant for this compound include:

Antiviral Agents: Certain quinolone derivatives have shown promise as inhibitors of viral enzymes, such as HIV-1 integrase. nih.govnih.gov Future studies could evaluate this compound and its derivatives for activity against a broad spectrum of viruses.

Neurodegenerative Diseases: The quinoline scaffold is being investigated for its potential to modulate pathways involved in neurodegeneration. Kynurenic acid, an endogenous quinoline derivative, is a known antagonist of ionotropic glutamate (B1630785) receptors. The structural similarity suggests that derivatives like this compound could be explored for neuroprotective effects.

Metabolic Disorders: Research into the role of quinoline derivatives in metabolic regulation is a nascent but growing field. Investigating the effect of this compound on key metabolic enzymes or signaling pathways could uncover new therapeutic strategies for diseases like diabetes and obesity.

Gastrointestinal Disorders: A series of quinolinecarboxylic acid derivatives have been identified as potent 5-HT3 receptor antagonists, suggesting their potential use in treating conditions like irritable bowel syndrome (IBS). nih.gov

| Potential Therapeutic Area | Target/Mechanism of Action | Relevance of Quinoline Core | References |

| Oncology | Inhibition of topoisomerase, protein kinases (e.g., CK2), and cell proliferation. | Established anticancer activity of quinoline derivatives provides a strong rationale for investigation. | nih.govnih.govnih.gov |

| Infectious Diseases | Inhibition of bacterial DNA gyrase, antiviral activity (e.g., HIV-1 integrase). | The quinolone core is central to many approved antibacterial drugs. | nih.govnih.govnih.gov |

| Inflammatory Conditions | Modulation of inflammatory pathways. | Quinoline-related carboxylic acids have shown significant anti-inflammatory properties. | nih.gov |

| Irritable Bowel Syndrome (IBS) | Antagonism of 5-HT3 receptors in the gastrointestinal system. | Specific quinoline derivatives have demonstrated potent and selective activity. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the future development of this compound.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, thereby accelerating the development of the novel synthetic strategies discussed in section 7.1. cam.ac.uk For quinoline derivatives specifically, ML models have been developed to predict reactive sites for C-H functionalization, which can guide chemists in achieving desired regioselectivity. doaj.org

In the context of therapeutic applications, AI and ML can be used for:

De Novo Design: Generating novel derivatives of this compound with optimized properties. Algorithms can explore a vast chemical space to design molecules predicted to have high affinity for a specific biological target and favorable drug-like properties. researchgate.net